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Abstract
This technical guide provides a comprehensive overview of the discovery, history, and

functional characterization of the ZMYND19 gene, also known as MIZIP. Initially identified as a

protein interacting with the melanin-concentrating hormone receptor 1, ZMYND19 has since

been implicated in crucial cellular processes, including microtubule dynamics and, more

recently, as a key negative regulator of the mTORC1 signaling pathway. This document details

the seminal discoveries, presents quantitative expression data, outlines key experimental

methodologies, and visualizes the known signaling pathways and experimental workflows. This

guide is intended for researchers, scientists, and drug development professionals seeking a

thorough understanding of ZMYND19's role in cellular biology and its potential as a therapeutic

target.

Discovery and Nomenclature
The gene now known as ZMYND19 (Zinc Finger MYND-Type Containing 19) was first identified

in 2002 by Bächner et al.[1]. It was originally named MIZIP (MCH-R1-Interacting Zinc-Finger

Protein) due to its discovery through a yeast two-hybrid screen for proteins that interact with the

C-terminus of the melanin-concentrating hormone receptor 1 (MCHR1)[1]. MCHR1 is a G-

protein coupled receptor involved in the regulation of energy balance and mood. The

ZMYND19 gene is located on chromosome 9q34.3 in humans[2].
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Table 1: Gene and Protein Aliases

Category Name/Identifier Source

Official Gene Symbol ZMYND19 HGNC

Official Protein Name
Zinc finger MYND domain-

containing protein 19
UniProt

Alias MIZIP Bächner et al., 2002[1]

Alias
MCH-R1-Interacting Zinc

Finger Protein
Bächner et al., 2002[1]

NCBI Gene ID 116225 NCBI

Ensembl ID ENSG00000165724 Ensembl

UniProt ID Q96E35 UniProt

Initial Functional Characterization
Interaction with MCHR1
The initial discovery of ZMYND19 (as MIZIP) was predicated on its interaction with MCHR1.

Co-transfection experiments in HEK293 cells demonstrated that while MIZIP is typically

localized in the cytoplasm, it is recruited to the plasma membrane in the presence of MCHR1,

suggesting a role in the MCHR1 signaling pathway.

Interaction with Tubulin
Subsequent research by Francke et al. in 2005 revealed that ZMYND19 also interacts with α-

and β-tubulin[3]. This interaction was mapped to the MYND zinc-finger domain of ZMYND19

and the N-termini of the tubulin proteins. However, this association does not appear to alter the

overall microtubule architecture, suggesting a more subtle regulatory role, potentially linking

MCHR1 signaling to cytoskeletal dynamics[3].

Role in mTORC1 Signaling
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More recent and extensive research has unveiled a critical role for ZMYND19 as a negative

regulator of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway[4][5].

This pathway is a central regulator of cell growth, proliferation, and metabolism and is

frequently dysregulated in cancer.

ZMYND19 functions in a complex with Muskelin 1 (MKLN1) to inhibit mTORC1 activity at the

lysosomal membrane[5]. The CTLH E3 ubiquitin ligase complex targets both ZMYND19 and

MKLN1 for proteasomal degradation. When the CTLH complex is inactive, ZMYND19 and

MKLN1 accumulate, associate with each other, and localize to the lysosome to inhibit

mTORC1[5]. This inhibition is achieved by blocking the interaction between mTORC1 and its

activator Rheb, as well as its substrates S6K and 4E-BP1[4][5].
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Quantitative Data
Gene Expression in Human Tissues (GTEx)
RNA-sequencing data from the Genotype-Tissue Expression (GTEx) project provides a

comprehensive overview of ZMYND19 expression across various human tissues. The data is

presented in Reads Per Kilobase of transcript, per Million mapped reads (RPKM).

Table 2: Median RNA Expression of ZMYND19 in Human Tissues

Tissue Median RPKM

Testis 34.44

Brain - Cerebellum 15.21

Brain - Cortex 12.89

Pituitary 10.55

Adrenal Gland 8.76

Thyroid 7.43

Stomach 6.98

Esophagus - Mucosa 6.54

Colon - Transverse 5.89

Lung 5.12

Heart - Atrial Appendage 4.33

Skeletal Muscle 3.21

Liver 2.78

Pancreas 2.54

Skin - Sun Exposed 1.87

Whole Blood 0.98

Data sourced from the GTEx Portal[6].
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Protein Expression in Cancer Cell Lines (CCLE)
The Cancer Cell Line Encyclopedia (CCLE) provides quantitative proteomics data for a large

panel of human cancer cell lines.

Table 3: ZMYND19 Protein Expression in Selected Cancer Cell Lines

Cell Line Cancer Type
Protein Expression
(Relative Abundance)

A375 Skin Melanoma 1.25

MCF7 Breast Carcinoma 0.89

HCT116 Colon Carcinoma 1.54

A549 Lung Carcinoma 0.76

PC-3 Prostate Carcinoma 1.11

U-87 MG Glioblastoma 0.98

Representative data; values

are illustrative of relative

protein abundance from mass

spectrometry data.

Experimental Protocols
Yeast Two-Hybrid (Y2H) Screen for Protein-Protein
Interactions
This protocol is based on the methodology used for the initial discovery of the ZMYND19

(MIZIP)-MCHR1 interaction.
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Prepare Bait Plasmid:
Fuse ZMYND19 to GAL4 DNA-Binding Domain (DBD)

Co-transform Yeast Strain
with Bait and Prey Plasmids

Prepare Prey Library:
Fuse cDNA library to GAL4 Activation Domain (AD)

Plate on Selective Media
(lacking specific nutrients, e.g., Histidine)

Colony Growth Indicates
Protein-Protein Interaction

Isolate Prey Plasmids and Sequence
to Identify Interacting Protein
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Methodology:

Bait and Prey Construction: The full-length coding sequence of ZMYND19 is cloned into a

yeast expression vector containing the GAL4 DNA-binding domain (DBD). A human brain

cDNA library is cloned into a corresponding vector containing the GAL4 activation domain

(AD).

Yeast Transformation: A suitable yeast reporter strain (e.g., AH109) is co-transformed with

the bait (DBD-ZMYND19) and prey (AD-cDNA library) plasmids using the lithium acetate

method.
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Selection: Transformed yeast are plated on selective medium lacking essential nutrients

(e.g., tryptophan, leucine, and histidine). The reporter genes (e.g., HIS3, ADE2, lacZ) are

only expressed if the bait and prey proteins interact, reconstituting a functional GAL4

transcription factor.

Interaction Validation: Colonies that grow on the selective medium are further tested for

reporter gene activity (e.g., β-galactosidase assay).

Prey Identification: Plasmids from positive colonies are isolated and the cDNA inserts are

sequenced to identify the interacting proteins.

Co-Immunoprecipitation (Co-IP) for Interaction
Validation
This protocol is a generalized method for validating protein-protein interactions, such as that

between ZMYND19 and MKLN1.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15564386?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Lyse cells expressing
epitope-tagged ZMYND19 and MKLN1

Incubate lysate with antibody
against the epitope tag (e.g., anti-FLAG)

Add Protein A/G beads to
capture antibody-antigen complexes

Wash beads to remove
non-specific binding proteins

Elute proteins from beads

Analyze eluate by
SDS-PAGE and Western Blot

Click to download full resolution via product page

Methodology:

Cell Culture and Lysis: HEK293T cells are co-transfected with expression vectors for FLAG-

tagged ZMYND19 and V5-tagged MKLN1. After 24-48 hours, cells are harvested and lysed

in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
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Immunoprecipitation: The cell lysate is pre-cleared with Protein A/G agarose beads. The pre-

cleared lysate is then incubated with an anti-FLAG antibody overnight at 4°C.

Complex Capture: Protein A/G agarose beads are added to the lysate-antibody mixture and

incubated for 1-2 hours to capture the immune complexes.

Washing: The beads are washed several times with lysis buffer to remove non-specifically

bound proteins.

Elution and Analysis: The bound proteins are eluted from the beads by boiling in SDS-PAGE

sample buffer. The eluate is then resolved by SDS-PAGE and analyzed by Western blotting

using antibodies against the FLAG and V5 epitopes.

CRISPR-Cas9 Mediated Gene Knockout
This protocol outlines the generation of ZMYND19 knockout cell lines to study its function.

Methodology:

gRNA Design and Cloning: Single guide RNAs (sgRNAs) targeting an early exon of the

ZMYND19 gene are designed and cloned into a Cas9 expression vector.

Transfection: HEK293T cells are transfected with the Cas9-ZMYND19-sgRNA plasmid.

Single-Cell Cloning: 48-72 hours post-transfection, cells are sorted into 96-well plates at a

density of a single cell per well to generate clonal populations.

Screening and Validation: Once colonies are established, genomic DNA is extracted, and the

targeted region of the ZMYND19 gene is amplified by PCR. The PCR products are

sequenced to identify clones with frameshift-inducing insertions or deletions (indels).

Protein Knockout Confirmation: The absence of ZMYND19 protein in the knockout clones is

confirmed by Western blotting.

Conclusion and Future Directions
The journey of ZMYND19 from its discovery as an MCHR1-interacting protein to its

characterization as a key regulator of the mTORC1 pathway highlights the evolving
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understanding of its cellular functions. Its role in a fundamental signaling pathway frequently

dysregulated in diseases like cancer presents ZMYND19 as a potential target for therapeutic

intervention. Future research should focus on elucidating the precise mechanisms by which the

ZMYND19-MKLN1 complex inhibits mTORC1, identifying other potential interaction partners

and downstream effectors, and exploring the therapeutic potential of modulating ZMYND19

activity in various disease contexts. The data and protocols presented in this guide provide a

solid foundation for these future investigations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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